MC-VC-Pab-mmaf - 863971-17-9

MC-VC-Pab-mmaf

Catalog Number: EVT-3030154
CAS Number: 863971-17-9
Molecular Formula: C68H103N11O16
Molecular Weight: 1330.633
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin E (mc-vc-PAB-MMAE) is a synthetically derived drug linker construct frequently employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. [, , , , , , , , , , , , , ] It consists of the potent antimitotic agent monomethyl auristatin E (MMAE) connected to a maleimidocaproyl moiety through a protease-sensitive valine-citrulline dipeptide linkage and a self-immolative p-aminobenzyloxycarbonyl spacer. [] This specific arrangement allows for the targeted delivery and controlled release of MMAE into cancer cells, thereby maximizing its therapeutic effect while minimizing off-target toxicity. [, , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of mc-vc-PAB-MMAE involves a multistep process that includes the coupling of MMAE to the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl linker. [] Specific details of the synthesis protocol may vary depending on the desired purity and yield, but generally involve solid-phase peptide synthesis or solution-phase chemistry techniques. [] Purification of the synthesized mc-vc-PAB-MMAE is typically achieved using high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials or byproducts. []

Molecular Structure Analysis

While specific structural analysis data is limited within the provided abstracts, the structure of mc-vc-PAB-MMAE is well-defined. [, , , , , , , , , , , , , ] It comprises the MMAE molecule linked to a maleimidocaproyl group through a valine-citrulline dipeptide and a p-aminobenzyloxycarbonyl spacer. [] This linker design incorporates elements crucial for ADC function:

  • Maleimidocaproyl: Provides a reactive group for conjugation to engineered cysteine residues on antibodies. []
  • Valine-Citrulline: Acts as a protease-cleavable site, enabling enzymatic release of MMAE within the target cell. [, , , , , , , , , , , , , ]
  • p-aminobenzyloxycarbonyl: Facilitates self-immolation upon cleavage of the valine-citrulline bond, ensuring complete release of active MMAE. []
Chemical Reactions Analysis

The primary chemical reaction involving mc-vc-PAB-MMAE is its conjugation to antibodies. This typically occurs through a thiol-maleimide addition reaction between the maleimide group of mc-vc-PAB-MMAE and the sulfhydryl group of an engineered cysteine residue on the antibody. []

The stability of this bond can be influenced by the specific cysteine residue chosen for conjugation. [] Additionally, mc-vc-PAB-MMAE undergoes enzymatic cleavage within the target cell by cathepsins, primarily cathepsin B, leading to the release of active MMAE. [, , , , , , , , , , , , , ]

Mechanism of Action

The mechanism of action of mc-vc-PAB-MMAE relies on its targeted delivery and intracellular release of MMAE. [, , , , , , , , , , , , , ] When conjugated to an antibody, the ADC binds to a specific antigen on the surface of target cells, leading to internalization of the ADC-antigen complex. []

Within the cell, lysosomal enzymes, primarily cathepsin B, cleave the valine-citrulline linker, releasing MMAE. [, , , , , , , , , , , , , ] MMAE then exerts its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis. []

Applications

mc-vc-PAB-MMAE has emerged as a key component in the development of ADCs for the targeted treatment of various cancers. [, , , , , , , , , , , , , ] Its effectiveness stems from the potent cytotoxicity of MMAE combined with the specificity and controlled release facilitated by the linker system.

  • Brentuximab vedotin: This FDA-approved ADC, utilizing the mc-vc-PAB-MMAE linker, targets CD30-expressing lymphomas. []
  • Pinatuzumab vedotin and polatuzumab vedotin: These ADCs, also employing the mc-vc-PAB-MMAE linker, target CD22 and CD79b, respectively, in the treatment of non-Hodgkin lymphoma. [, ]
  • Anti-mesothelin ADCs: Research indicates promising preclinical activity of anti-mesothelin ADCs incorporating the mc-vc-PAB-MMAE linker for targeting mesothelin-expressing cancers. [, , ]
Future Directions
  • Identifying and mitigating resistance mechanisms: Studies are focusing on understanding and overcoming resistance mechanisms, such as P-glycoprotein (P-gp) upregulation, that can limit the effectiveness of mc-vc-PAB-MMAE-based ADCs. [, ]
  • Exploring alternative linker chemistries: New linker designs are being investigated to fine-tune drug release kinetics and potentially enhance efficacy or reduce toxicity. []
  • Developing combination therapies: Combining mc-vc-PAB-MMAE-based ADCs with other therapeutic modalities, such as chemotherapy or immunotherapy, holds promise for improving treatment outcomes. [, , ]
  • Optimizing ADC design and manufacturing: Ongoing research aims to refine conjugation strategies and manufacturing processes to enhance ADC stability, homogeneity, and ultimately, therapeutic efficacy. []

Trastuzumab-MC-vc-PAB-MMAF (Trastuzumab-vc-MMAF)

Compound Description: Trastuzumab-vc-MMAF is an antibody-drug conjugate (ADC) composed of the humanized monoclonal antibody trastuzumab (Herceptin®) linked to the cytotoxic agent monomethyl auristatin E (MMAE) via the MC-vc-PAB linker. MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, ultimately leading to cell death [, , ]. Trastuzumab-vc-MMAF specifically targets HER2-positive cancer cells [, ].

Anti-Mesothelin-MMAE

Compound Description: Anti-mesothelin-MMAE is an ADC designed to target mesothelin (MSLN), a cell surface glycoprotein overexpressed in several cancers, including ovarian, pancreatic, and mesothelioma [, ]. It consists of a humanized anti-mesothelin antibody conjugated to MMAE via a cathepsin-cleavable valine-citrulline linker [].

Anti-MSLN-mc-MMAF

Compound Description: Anti-MSLN-mc-MMAF is an ADC designed for targeted delivery of the anti-mitotic agent MMAF to mesothelin-expressing cancer cells []. It consists of a high-affinity humanized anti-mesothelin antibody conjugated to MMAF via an uncleavable linker [].

M290-MC-MMAF

Compound Description: M290-MC-MMAF is an ADC that targets CD103-expressing cells []. It utilizes the M290 monoclonal antibody conjugated to MMAF via the MC linker [].

Cetuximab-vc-Doxorubicin

Compound Description: Cetuximab-vc-Doxorubicin is an ADC that utilizes the monoclonal antibody Cetuximab to target the epidermal growth factor receptor (EGFR) []. It carries Doxorubicin, a widely used chemotherapeutic agent, as its cytotoxic payload, linked via a valine-citrulline (vc) dipeptide linker [].

Anti-CD22-NMS249

Compound Description: Anti-CD22-NMS249 is an ADC that incorporates the anthracycline analog PNU-159682 as its cytotoxic payload [, ]. This ADC targets CD22, an antigen expressed on B-cells and in non-Hodgkin lymphoma, and utilizes the same cleavable linker (MC-vc-PAB) as in MC-vc-PAB-MMAF [, ].

h1D11 TDC (anti-B7-H4-MC-vc-PAB-MMAE)

Compound Description: h1D11 TDC is an antibody-drug conjugate targeting B7-H4, a protein overexpressed in various cancers, including breast cancer []. It consists of the h1D11 antibody, a humanized anti-B7-H4 antibody, linked to MMAE via the MC-vc-PAB linker [].

Anti-CD79b-vcMMAE (hu-anti-CD79b-thioMAb-MC-vc-PAB-MMAE)

Compound Description: Anti-CD79b-vcMMAE is an ADC that targets CD79b, a protein expressed in B-cell malignancies, including non-Hodgkin's lymphoma []. It consists of a humanized anti-CD79b antibody conjugated to MMAE through a maleimidocaproyl-valinecitrulline-p-aminobenzyloxycarbonyl (MC-vcPAB) linker [].

DCDT2980S

Compound Description: DCDT2980S is an ADC designed to target CD22, an antigen primarily found on B cells, making it a potential therapeutic candidate for B-cell malignancies like non-Hodgkin lymphoma (NHL) []. It comprises a humanized anti-CD22 monoclonal IgG1 antibody linked to MMAE via the MC-vc-PAB linker [].

Anti-CD22-MC-vc-PAB-MMAE (Pinatuzumab vedotin)

Compound Description: Pinatuzumab vedotin is an ADC that targets CD22 on B-cells and is currently being investigated as a potential treatment for non-Hodgkin's Lymphoma (NHL) [, ]. It consists of a humanized anti-CD22 antibody linked to MMAE through the MC-vc-PAB linker [, ].

Polatuzumab Vedotin (Anti-CD79b-vc-MMAE)

Compound Description: Polatuzumab vedotin is another clinically relevant ADC that targets CD79b, a protein expressed on B cells, for the treatment of NHL []. It consists of an anti-CD79b antibody linked to MMAE via the MC-vc-PAB linker [].

Anti-ETBR-MC-vc-PAB-MMAE (Anti-ETBR-vc-E)

Compound Description: Anti-ETBR-vc-E is an ADC designed to target the Endothelin B receptor (ETBR) []. It consists of a humanized IgG1 anti-ETBR monoclonal antibody conjugated to MMAE via the MC-vc-PAB linker [].

Compound Description: This ADC specifically targets LGR5 (GPR49), a leucine-rich repeat-containing G protein-coupled receptor that serves as a marker for cancer stem cells in various cancers []. It consists of an anti-LGR5 monoclonal antibody conjugated to MMAE through the mc-vc-PAB linker [].

Compound Description: These ADCs target CD22, a B-cell specific antigen, using an anti-CD22 antibody conjugated to either DM1 (a maytansinoid) or MMAF via uncleavable linkers (MCC for DM1 and MC for MMAF) [].

Compound Description: Similar to the previous example, these ADCs also target CD22, but utilize cleavable linkers - SPP for DM1 and vc for MMAE [].

Properties

CAS Number

863971-17-9

Product Name

MC-VC-Pab-mmaf

IUPAC Name

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C68H103N11O16

Molecular Weight

1330.633

InChI

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)

InChI Key

BDITVJHHJUTHBB-DNIGJBFUSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.